

Application Notes and Protocols: GSK2188931B in Combination with Other Therapeutic Agents

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Compound of Interest

Compound Name: GSK2188931B

Cat. No.: B1150086

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Introduction

GSK2188931B is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). The inhibition of sEH prevents the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators, epoxyeicosatrienoic acids (EETs), suggesting its therapeutic potential in cardiovascular and inflammatory diseases. While clinical data on combination therapies involving **GSK2188931B** are limited, preclinical evidence with other sEH inhibitors highlights a promising strategy of combining them with other therapeutic agents to achieve synergistic effects.

This document provides a detailed overview of a representative combination therapy involving a soluble epoxide hydrolase (sEH) inhibitor, similar to **GSK2188931B**, with a peroxisome proliferator-activated receptor-gamma (PPAR γ) agonist. This combination has shown synergistic benefits in preclinical models of cardiometabolic syndrome, a condition characterized by a cluster of metabolic and cardiovascular risk factors.

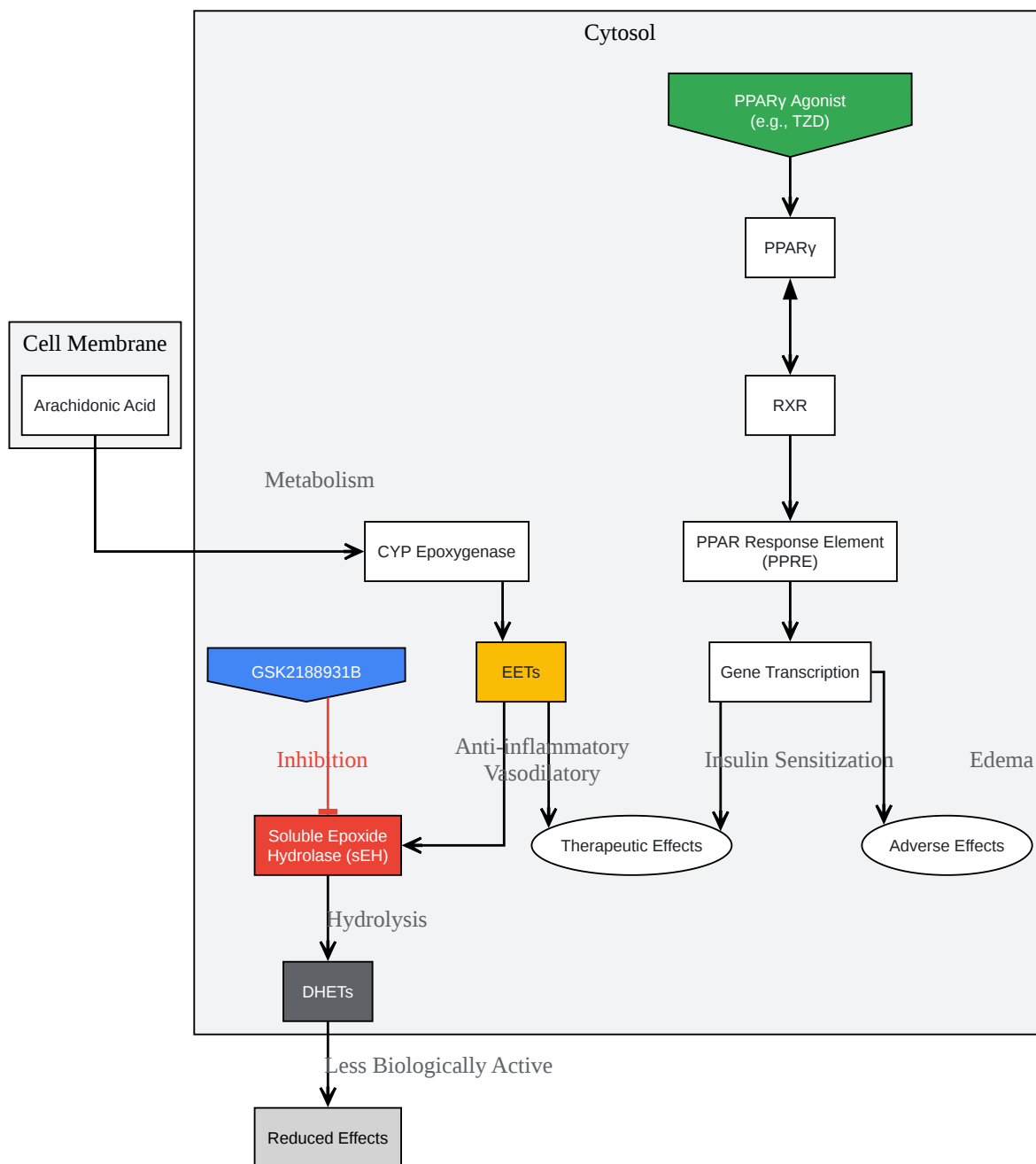
Rationale for Combination Therapy: sEH Inhibition and PPAR γ Agonism

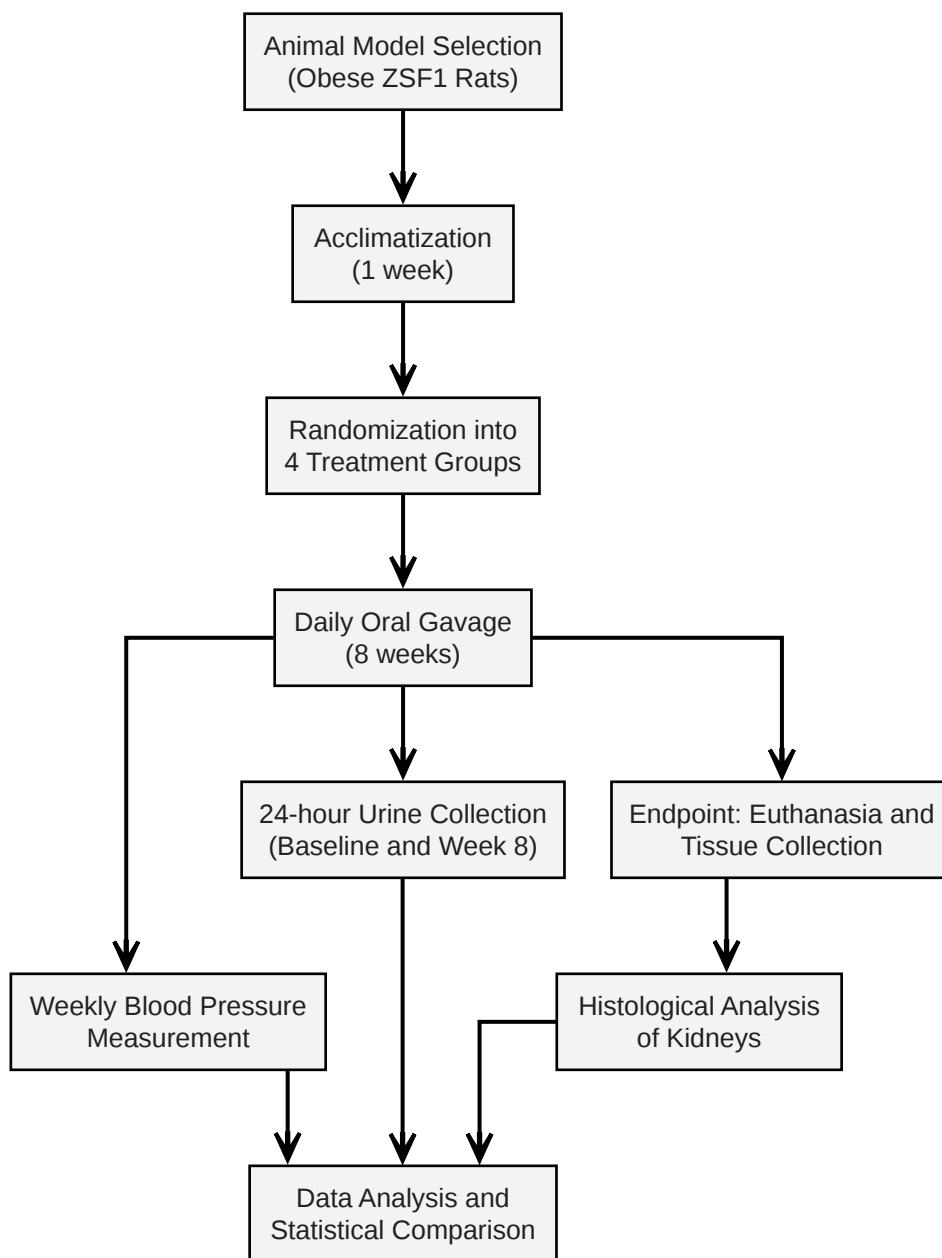
Soluble epoxide hydrolase inhibitors increase the bioavailability of EETs, which have protective effects on the cardiovascular system, including anti-hypertensive, anti-inflammatory, and anti-

fibrotic properties. PPAR γ agonists, such as thiazolidinediones (TZDs), are insulin-sensitizing agents that are effective in managing type 2 diabetes. However, their use can be associated with side effects like edema and congestive heart failure.

The combination of an sEH inhibitor and a PPAR γ agonist is based on the hypothesis that their complementary mechanisms of action will lead to enhanced therapeutic efficacy and potentially mitigate the side effects of PPAR γ agonist monotherapy.^[1] Preclinical studies have shown that this combination can have synergistic effects in reducing cardiovascular risk factors and mitigating progressive kidney disease associated with cardiometabolic syndrome.^[1]

Signaling Pathway: sEH Inhibition and PPAR γ Agonism





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References

- 1. Epoxide hydrolase inhibition and Thiazolidinediones: A therapy for cardiometabolic syndrome | Science Codex [sciencecodex.com]
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